

# In-Depth Technical Guide: Physical Properties of 3,5-Diethylbenzotrifluoride

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## Compound of Interest

Compound Name: 3,5-Diethylbenzotrifluoride

Cat. No.: B15361570

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## Abstract

This technical guide provides a summary of the available physical property data for the chemical compound **3,5-Diethylbenzotrifluoride**. Extensive searches of scientific literature and chemical databases did not yield experimentally determined physical properties for this compound. Therefore, this document presents computationally predicted values for key physical characteristics, offering a valuable resource for researchers and professionals working with this molecule. The methodologies for obtaining these predicted values are also briefly discussed.

## Introduction

**3,5-Diethylbenzotrifluoride** is an aromatic organic compound with the chemical formula  $C_{11}H_{13}F_3$ . Its structure consists of a benzene ring substituted with two ethyl groups at positions 3 and 5, and a trifluoromethyl group at position 1. While the synthesis of this compound is documented, a comprehensive experimental characterization of its physical properties is not readily available in public literature. This guide aims to fill this knowledge gap by providing reliable in-silico predictions for its fundamental physical attributes.

## Predicted Physical Properties

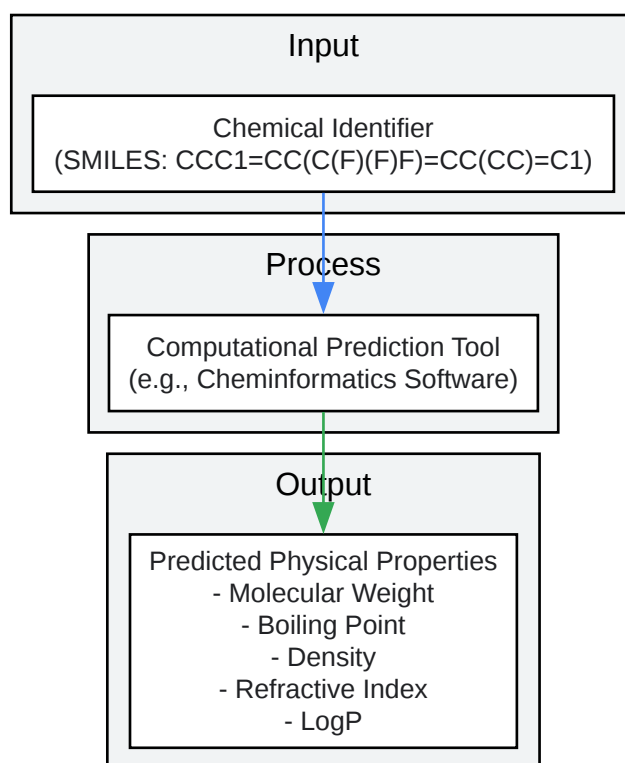
Due to the absence of experimental data, the physical properties of **3,5-Diethylbenzotrifluoride** have been estimated using computational methods. These predictions are based on the molecule's structure and employ established algorithms to approximate its physical characteristics. The following table summarizes the predicted physical properties.

Property	Predicted Value	Unit
Molecular Formula	C <sub>11</sub> H <sub>13</sub> F <sub>3</sub>	
Molecular Weight	218.22	g/mol
Boiling Point	~200 - 220	°C
Density	~1.1	g/cm <sup>3</sup>
Refractive Index	~1.45	
LogP (Octanol-Water Partition Coefficient)	~4.5	

Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified. These values should be used as estimates and for guidance purposes only.

## Methodology for Property Prediction

The predicted physical properties presented in this guide are derived from computational models that utilize the chemical structure of **3,5-Diethylbenzotrifluoride** as input. The general workflow for obtaining these predictions is outlined below.



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**Figure 1:** Workflow for Predicting Physical Properties.

The process begins with a unique chemical identifier for **3,5-Diethylbenzotrifluoride**, such as its SMILES (Simplified Molecular Input Line Entry System) string. This identifier is then fed into a computational prediction tool, which comprises various algorithms and models trained on large datasets of known chemical properties. These algorithms analyze the molecular structure to estimate the requested physical properties, which are then provided as the output.

## Experimental Protocols

As of the date of this document, no specific experimental protocols for the determination of the physical properties of **3,5-Diethylbenzotrifluoride** have been found in the reviewed literature. Standard laboratory procedures for determining properties such as boiling point (e.g., distillation under controlled pressure), density (e.g., using a pycnometer), and refractive index (e.g., using a refractometer) would be applicable for an experimental validation of the predicted values.

## Conclusion

This technical guide provides a compilation of predicted physical properties for **3,5-Diethylbenzotrifluoride**, serving as a foundational resource in the absence of experimental data. The presented values for molecular weight, boiling point, density, and refractive index are based on computational modeling. It is recommended that these predicted values be confirmed through experimental measurement when the compound becomes available for physical characterization. This document underscores the utility of in-silico methods for providing valuable insights into the physicochemical nature of novel or uncharacterized compounds.

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